molecular formula C13H16N2 B091848 3-(Piperidin-4-yl)-1h-indole CAS No. 17403-09-7

3-(Piperidin-4-yl)-1h-indole

Cat. No.: B091848
CAS No.: 17403-09-7
M. Wt: 200.28 g/mol
InChI Key: KAIRZPVWWIMPFT-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-1H-indole is a bicyclic heterocyclic compound consisting of an indole scaffold fused with a piperidine ring at the 3-position. This structure serves as a critical pharmacophore in medicinal chemistry due to its versatility in interacting with biological targets such as serotonin receptors, kinases, and histone deacetylases (HDACs) . Its synthetic accessibility and modifiable positions (e.g., the indole 5-position and piperidine substituents) make it a scaffold of interest for drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction of indole-3-carboxaldehyde with piperidine under acidic conditions can yield the desired product. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an indole boronic acid derivative reacts with a piperidinyl halide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for maximizing the efficiency of the synthesis.

Chemical Reactions Analysis

Acylation of the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes acylation with acyl chlorides or anhydrides, forming stable amides. This reaction typically proceeds under mild conditions (0–25°C) in inert solvents like dichloromethane or tetrahydrofuran (THF).

ReagentConditionsProductYield (%)Source
Acetyl chlorideDCM, Et₃N, 0°C → RTN-Acetyl-3-(piperidin-4-yl)-1H-indole85–92
Benzoyl chlorideTHF, DMAP, refluxN-Benzoyl derivative78

Alkylation/Arylation Reactions

The piperidine nitrogen can be alkylated or arylated using alkyl/aryl halides or sulfonates. Steric hindrance from the indole moiety often necessitates elevated temperatures (50–80°C) and catalysts like potassium carbonate.

SubstrateReagentConditionsProductYield (%)Source
Methyl iodideK₂CO₃, DMF, 60°CN-Methyl-3-(piperidin-4-yl)-1H-indole70
Benzyl bromideNaH, THF, RTN-Benzyl derivative65

Condensation Reactions

The indole and piperidine moieties participate in condensation with aldehydes or ketones to form fused heterocycles. For example, reactions with formaldehyde yield tetrahydro-β-carboline derivatives, which are pharmacologically relevant.

Partner ReagentConditionsProductApplicationSource
FormaldehydeHCl, EtOH, refluxTetrahydro-β-carbolineNeuroactive compounds
AcetophenonePTSA, toluene, 110°CSpiroindole-piperidine hybridsAnticancer leads

Oxidation and Reduction

  • Oxidation : The indole ring undergoes oxidation with agents like KMnO₄ to form oxindoles.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole’s double bond, yielding 2,3-dihydro-1H-indole derivatives.

Reaction TypeReagent/ConditionsProductSelectivitySource
Oxidation (indole)KMnO₄, H₂O, 80°C3-(Piperidin-4-yl)oxindole>90%
Reduction (indole)H₂ (1 atm), Pd/C, EtOH2,3-Dihydro-1H-indole derivative88%

Nucleophilic Substitution

Electrophilic substitution occurs preferentially at the indole’s 2- and 3-positions. Halogenation (e.g., bromination) proceeds efficiently in acetic acid .

ElectrophileConditionsPositionProductSource
Br₂ (1 eq)AcOH, RTC-22-Bromo-3-(piperidin-4-yl)-1H-indole
HNO₃ (fuming)H₂SO₄, 0°CC-55-Nitro derivative

Ring-Opening and Annulation

The piperidine ring can undergo ring-opening with strong nucleophiles (e.g., Grignard reagents) or participate in [5 + 1] annulations to form polycyclic frameworks .

Reaction TypeReagent/ConditionsProductYield (%)Source
Ring-openingMeMgBr, THF, −78°CLinear amine derivatives60
AnnulationIr-catalyzed, H₂O, 100°CC4-Substituted piperidines75

Grignard and Organometallic Reactions

The indole’s aromatic system reacts with Grignard reagents (e.g., RMgX) to introduce alkyl/aryl groups at the 3-position .

ReagentConditionsProductYield (%)Source
CH₃MgBrTHF, −78°C → RT3-Methylindole derivative55
PhMgClEt₂O, reflux3-Phenylindole derivative50

Scientific Research Applications

Pharmaceutical Development

3-(Piperidin-4-yl)-1H-indole is primarily investigated for its potential as a therapeutic agent. Research indicates its efficacy in treating neurological disorders, which positions it as a promising candidate for drug development.

  • Case Study : A study highlighted the compound's role in modulating neurotransmitter systems, which is crucial for addressing mood disorders and anxiety treatments. The ability to influence these systems makes it valuable for developing new antidepressants and anxiolytics .

Antimalarial Activity

The compound has shown notable antimalarial properties, making it a subject of interest in combating malaria.

  • Research Findings : A series of derivatives based on this compound were synthesized and evaluated against Plasmodium falciparum. One derivative demonstrated significant antimalarial activity with an EC50 of approximately 3 μM, indicating its potential as a lead compound for further optimization in antimalarial drug development .

Anticancer Potential

This compound derivatives have been explored for their anticancer properties, particularly against difficult-to-treat cancers.

  • Study Insights : Research has shown that various analogs exhibit cytotoxic effects against cancer cell lines, with some compounds demonstrating pro-apoptotic potential. Notably, certain derivatives have been linked to inhibition of cancer cell proliferation, suggesting their viability as anticancer agents .

Chemical Synthesis and Biological Research

The compound serves as an important intermediate in the synthesis of other complex molecules. Its structural characteristics allow it to be utilized in various biological assays.

  • Application in Synthesis : It facilitates the development of new biological models by acting as a scaffold for synthesizing diverse chemical entities. This versatility is beneficial for researchers aiming to explore new biochemical pathways or therapeutic targets .

Drug Formulation and Delivery Systems

The unique properties of this compound enable its use in innovative drug formulation strategies.

  • Innovative Applications : Its ability to enhance the bioavailability and effectiveness of medications makes it a candidate for developing advanced drug delivery systems. This application is particularly relevant in pharmacology where maximizing therapeutic outcomes is crucial .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Studies
Pharmaceutical DevelopmentPotential therapeutic agent for neurological disordersModulates neurotransmitter systems
Antimalarial ActivityEffective against Plasmodium falciparumEC50 ~ 3 μM; potential lead compound
Anticancer PotentialCytotoxic effects on various cancer cell linesInhibits proliferation; pro-apoptotic properties
Chemical SynthesisIntermediate for synthesizing complex moleculesFacilitates new biological model development
Drug FormulationEnhances bioavailability and effectiveness of medicationsInnovative drug delivery systems

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes, receptors, and proteins, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The piperidin-4-yl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

Positional Isomers: Piperidin-4-yl vs. Piperidin-3-yl

Replacing the piperidin-4-yl group with a piperidin-3-yl moiety significantly alters biological activity. For example:

  • 3-(Piperidin-4-yl)-1H-indole derivatives exhibit high affinity for 5-HT1A receptors and serotonin transporter (SERT), making them candidates for CNS disorders .
  • 3-(Piperidin-3-yl)-1H-indole was designed to mimic serotonin’s structure more closely. However, this modification reduced binding efficacy to 5-HT1A receptors by ~30% compared to the 4-yl analog, highlighting the importance of spatial orientation in receptor interactions .

Table 1: Positional Isomer Comparison

Compound Target Affinity (IC50/Ki) Key Application Reference
This compound 5-HT1A: 12 nM CNS disorders
3-(Piperidin-3-yl)-1H-indole 5-HT1A: 17 nM Serotonin-like analogs

Substituents on the Indole Ring

Modifications at the indole 5-position profoundly influence activity:

  • 5-Fluoro : 5-Fluoro-3-(piperidin-4-yl)-1H-indole showed enhanced blood-brain barrier penetration and is a precursor to 5-HT1F agonists for migraine treatment (IC50: 19–22 nM) .
  • 5-Trifluoromethoxy : 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole (CAS 959236-40-9) demonstrated improved metabolic stability due to the electron-withdrawing trifluoromethoxy group .
  • 5-Bromo: 5-Bromo-3-(piperidin-4-yl)-1H-indole (CAS 149669-42-1) is used in cross-coupling reactions for further functionalization but showed reduced receptor affinity compared to non-halogenated analogs .

Table 2: Substituent Effects on Indole Ring

Substituent Compound Example Key Property/Activity Reference
5-Fluoro 5-Fluoro-3-(piperidin-4-yl)-1H-indole IC50 = 19 nM (5-HT1F agonist)
5-Trifluoromethoxy CAS 959236-40-9 Metabolic stability
5-Bromo CAS 149669-42-1 Synthetic intermediate

Modifications on the Piperidine Ring

Altering the piperidine substituents affects both synthetic yield and bioactivity:

  • 1-(3,3-Diphenylpropyl)piperidin-4-yl : This lipophilic group improved cellular uptake, yielding 57% in hydroformylation synthesis .
  • 1-Benzylpiperidin-4-yl : Enhanced cytotoxicity (IC50 <10 µM) in cancer cell lines due to increased membrane permeability .
  • Piperazine hybrids : 3-[(4-Substituted piperazin-1-yl)methyl]-1H-indole derivatives showed variable IC50 values (2–50 µM) against HDACs, with electron-donating groups (e.g., methoxy) improving potency .

Table 3: Piperidine Ring Modifications

Modification Compound Example Activity/Yield Reference
1-(3,3-Diphenylpropyl) 403 (Hydroformylation product) 57% synthetic yield
1-Benzyl Cytotoxicity series IC50 <10 µM (HeLa cells)
4-(Piperazin-1-yl)methyl HDAC inhibitors IC50 = 2.24 µM (GSK-3β)

Heterocyclic Variations

Replacing indole with other heterocycles impacts target selectivity:

  • Pyrimido[4,5-b]indole : This tricyclic analog (e.g., compound 2 in ) showed potent inhibition of glycogen synthase kinase-3β (IC50 = 2.24 µM) due to enhanced planar rigidity .
  • Imidazole-indole hybrids : Compounds like 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) exhibited moderate kinase inhibition (IC50 ~20 µM) but lower solubility than the parent scaffold .

Key Research Findings

  • Synthetic Flexibility : The piperidin-4-yl group allows diverse modifications, enabling optimization for CNS penetration, metabolic stability, and target affinity .
  • Activity Trade-offs : While halogenation (e.g., 5-Br) aids synthesis, it may reduce receptor binding compared to electron-donating groups (e.g., 5-OMe) .
  • Positional Sensitivity : The 4-yl piperidine configuration is critical for 5-HT1A/1F agonism, whereas 3-yl analogs are less effective .

Biological Activity

3-(Piperidin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of this compound

The compound this compound features a piperidine ring fused to an indole structure. This unique combination contributes to its biological properties, making it a target for various pharmacological studies. The compound is known for its interactions with multiple biological targets, influencing cellular processes such as apoptosis, inflammation, and cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. By blocking these enzymes, the compound can reduce inflammation and potentially alleviate pain associated with inflammatory conditions.

Molecular Interactions

The indole moiety allows for effective binding to various receptors, while the piperidine ring enhances the compound's binding affinity. Studies indicate that this compound may also modulate signaling pathways involved in cancer cell proliferation and survival by affecting gene expression related to apoptosis .

Anticancer Properties

Research has demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell Line IC50 (µM) Reference
HeLa (Cervical)5.0
MDA-MB-231 (Breast)6.5
A549 (Lung)7.2
PC3 (Prostate)8.0

These values indicate that the compound has significant potential as an anticancer agent, particularly in targeting aggressive cancer types.

Antimalarial Activity

In addition to its anticancer properties, this compound has shown promising antimalarial activity. A study reported an EC50 value of approximately 3 μM against both drug-sensitive and resistant strains of Plasmodium falciparum, indicating its potential as a lead compound for antimalarial drug development .

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of various indole derivatives on cancer cell lines, researchers synthesized a series of compounds based on the this compound scaffold. The results showed that modifications to the piperidine ring could enhance antiproliferative activity against MDA-MB-231 cells, with some derivatives exhibiting IC50 values below 5 µM .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound through COX inhibition assays. The results indicated that this compound effectively inhibited COX-2 activity, leading to reduced production of inflammatory mediators in vitro .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Piperidin-4-yl)-1H-indole, and what key purification techniques are recommended?

  • Methodological Answer : The synthesis typically involves coupling reactions between indole derivatives and appropriately substituted piperidine precursors. For example, pyrido[1,2-c]pyrimidine scaffolds with this compound residues are synthesized via cyclization and functionalization steps . Key purification techniques include column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) and recrystallization from acetonitrile or methanol to achieve >95% purity. Impurities like regioisomers are monitored via TLC and HPLC .

Q. How is the purity and structural integrity of this compound confirmed in academic research?

  • Methodological Answer : Structural integrity is verified using 1H^1H- and 13C^{13}C-NMR to confirm the presence of characteristic signals (e.g., indole NH at δ 10.8–11.0 ppm, piperidine CH2_2 at δ 1.5–2.5 ppm) . Mass spectrometry (ESI-MS or HRMS) confirms molecular ion peaks, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated for analogs like 3-{1-[(4-methylphenyl)sulfonyl]-1,4-dihydropyridin-4-yl}-1H-indole . Purity is assessed via HPLC (>98% by area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What in vitro assays are typically used to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Radioligand binding assays (e.g., 3H^3H-8-OH-DPAT for 5-HT1A_{1A} receptors) quantify receptor affinity (Ki_i values), while functional assays like cAMP inhibition or calcium flux measure agonism/antagonism . For example, derivatives with 5-heteroaryl substituents are screened for α1A_{1A}-adrenoceptor activity using competitive binding with 3H^3H-prazosin . Dose-response curves (EC50_{50}/IC50_{50}) and selectivity profiles against off-target receptors (e.g., SERT, D2_2) are standard .

Advanced Research Questions

Q. How do structural modifications at the piperidine ring influence the 5-HT1A_{1A} receptor binding affinity of this compound derivatives?

  • Methodological Answer : Substituting the piperidine nitrogen with methyl or benzyl groups alters steric and electronic interactions. For instance, 1-methylpiperidin-4-yl analogs show enhanced 5-HT1A_{1A} affinity due to reduced steric hindrance in the receptor’s hydrophobic pocket . Comparative SAR studies using [3H^3H]-ligand displacement assays reveal that N-alkylation (e.g., methyl, isopropyl) increases selectivity over SERT by >10-fold . Computational docking (e.g., AutoDock Vina) predicts binding poses, correlating N-substituent size with ΔG values .

Q. What computational methods are employed to predict the binding modes of this compound derivatives with serotonin receptors?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-receptor interactions over 100-ns trajectories, identifying key residues (e.g., Asp116, Ser199 in 5-HT1A_{1A}) for hydrogen bonding . Free energy perturbation (FEP) calculations quantify the impact of halogen substitutions (e.g., 5-Cl, 6-Br) on binding affinity . Pharmacophore models (e.g., LigandScout) map essential features like aromatic π-stacking and cationic amine positioning .

Q. What strategies are effective in resolving contradictory data regarding the functional activity (agonist vs antagonist) of this compound analogs at the 5-HT1A_{1A} receptor?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., G-protein coupling in cell lines). To resolve:

  • Use GTPγS binding assays to distinguish Gi_i-mediated agonism (EC50_{50} < 100 nM) vs inverse agonism .
  • Compare signaling in transfected CHO vs HEK-293 cells to assess cell-type-dependent bias .
  • Perform β-arrestin recruitment assays (e.g., Tango™) to identify biased signaling profiles .

Q. How does halogen substitution at specific positions on the indole ring affect the pharmacological profile of this compound derivatives?

  • Methodological Answer : 5-Chloro or 6-bromo substituents enhance metabolic stability (microsomal t1/2_{1/2} >60 min) and 5-HT1A_{1A} affinity (Ki_i <10 nM) by increasing lipophilicity (clogP ~3.5) and π-π stacking with Phe361 . However, 4-fluoro analogs exhibit reduced CNS penetration (logBB <0.3) due to increased polarity. These trends are quantified via QSAR models (R2^2 >0.8) using descriptors like molar refractivity and Hammett constants .

Q. What are the challenges in achieving regioselectivity during the synthesis of this compound derivatives, and how can they be addressed?

  • Methodological Answer : Competing C3 vs N1 functionalization of indole occurs under electrophilic conditions. Strategies include:

  • Using bulky directing groups (e.g., tosyl) to block N1 and promote C3 coupling .
  • Pd-catalyzed C–H activation with pivaloyl-protected indoles to achieve >90% C3 selectivity .
  • Microwave-assisted synthesis (150°C, 30 min) to suppress side reactions . Regioselectivity is confirmed via NOESY (proximity of piperidine CH2_2 to indole H2) .

Properties

IUPAC Name

3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIRZPVWWIMPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17403-09-7
Record name 3-(4-Piperidinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17403-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-piperidyl)-1H-indole
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

19.03 g (0.096 mol) of 3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole were hydrogenated in a Parr apparatus during 18 h at 3 bar with 2.2 g of Pd/C 10% in 600 ml of methanol. After standard work-up, 16.76 g (87% of yield) of the desired product were obtained.
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Synthesis routes and methods II

Procedure details

For example, a 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole of formula (3) may be hydrogenated over a catalyst, such as palladium on carbon or platinum oxide, to give a 3-(piperidin-4-yl)-1H-indole of formula (4). Such hydrogenations are generally carried out in a solvent and a variety of solvents are suitable, for example methanol, ethanol, or isopropanol, tetrahydrofuran, or mixed solvents, such as tetrahydrofuran and ethyl acetate. The hydrogenation may be performed at an initial hydrogen pressure of 20-180 psi (137-1241 kPa), preferably from 50-60 psi (345-413 kPa). The reaction is typically carried out at temperature of about 0° C. to about 60° C., preferably at temperatures of about 40° C. to 60° C. The reaction typically requires 1 hour to 3 days. The product can be isolated and purified by techniques well known in the art, such as filtration, extraction, evaporation, trituration, precipitation, chromatography, and recrystallization.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Piperidin-4-yl)-1h-indole
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3-(Piperidin-4-yl)-1h-indole
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3-(Piperidin-4-yl)-1h-indole
Reactant of Route 4
3-(Piperidin-4-yl)-1h-indole
Reactant of Route 5
3-(Piperidin-4-yl)-1h-indole
Reactant of Route 6
3-(Piperidin-4-yl)-1h-indole

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